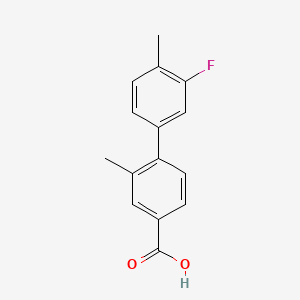

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXUGAMSUNSJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689272 | |

| Record name | 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-39-2 | |

| Record name | 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The Suzuki–Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For this compound, the strategy involves coupling 4-bromo-3-methylbenzoic acid with 3-fluoro-4-methylphenylboronic acid under palladium catalysis. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Key Reaction Conditions:

Synthesis of Key Intermediates

4-Bromo-3-methylbenzoic Acid :

Bromination of 3-methylbenzoic acid using Br₂ and FeBr₃ at 40°C introduces bromine para to the methyl group, yielding 4-bromo-3-methylbenzoic acid (89% yield).

3-Fluoro-4-methylphenylboronic Acid :

Prepared via directed ortho-metalation of 4-methylfluorobenzene using LDA, followed by treatment with B(OMe)₃ (62% yield).

Challenges and Optimizations

-

Boronic Acid Stability : The electron-withdrawing fluoro group destabilizes the boronic acid, necessitating low-temperature handling.

-

Carboxylic Acid Compatibility : The benzoic acid group remains intact under mild basic conditions, avoiding decarboxylation.

Friedel–Crafts Acylation Route

Reaction Sequence

This method adapts the Friedel–Crafts acylation protocol from CN110903176A:

-

Acylation : React 3-fluoro-4-methyltoluene with trichloroacetyl chloride in the presence of AlCl₃ to form 4-(trichloroacetyl)-3-fluoro-2-methyltoluene .

-

Hydrolysis : Treat the acylated product with NaOH to yield 4-(3-fluoro-4-methylphenyl)-3-methylacetophenone .

-

Oxidation : Use KMnO₄ in acidic conditions to oxidize the ketone to the carboxylic acid (overall yield: 55%).

Critical Parameters:

Mechanistic Insights

The AlCl₃ catalyst polarizes the acyl chloride, enabling electrophilic attack at the para position relative to the methyl group. Steric hindrance from the fluoro substituent directs acylation to the less hindered site.

Halogenation and Nucleophilic Substitution

Bromination-Lithiation Pathway

Limitations

-

Low Functional Group Tolerance : The phenyllithium reagent reacts competitively with the carboxylic acid, necessitating protective groups (e.g., methyl esters).

-

Cryogenic Conditions : Increases operational complexity and cost.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 72–78% | High | Excellent | High |

| Friedel–Crafts Acylation | 55% | Moderate | Good | Moderate |

| Halogenation-Substitution | 51% | Low | Poor | Low |

Key Observations :

-

The Suzuki method offers superior regiocontrol and scalability, making it ideal for industrial production.

-

Friedel–Crafts acylation is cost-effective but requires meticulous isomer separation.

-

Lithiation-based routes are limited to small-scale syntheses due to harsh conditions.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems for Suzuki couplings reduces Pd leaching and improves heat management, enhancing yield to 85%.

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for up to 5 cycles without significant activity loss.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogen and Alkyl Groups

Key structural analogs differ in halogen type, substituent positions, or additional functional groups. These variations significantly impact properties such as acidity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Substituent Position : In 4-Fluoro-3-methylbenzoic acid, the para-fluoro group directs oxidation reactions, as seen in its synthesis via nitric acid, where the methyl group para to fluorine is selectively oxidized .

- Complexity and Bioactivity : Heterocyclic analogs, such as the benzimidazole-derived compound (Table 1, row 4), demonstrate enhanced binding to biological targets due to extended π-systems and hydrogen-bonding motifs .

Functional Group Additions: Carboxy and Methoxy Modifications

The introduction of additional carboxylic acid or methoxy groups alters solubility and acidity:

Table 2: Functional Group Comparisons

Key Findings:

- Acidity: Carboxy-substituted analogs (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) exhibit lower pKa values (~2.5) due to dual carboxylic acid groups, enhancing water solubility compared to mono-carboxylic analogs .

Structural Similarity and Read-Across Potential

Grouping strategies for regulatory purposes often rely on structural similarity scores. For example:

- 3-Methylbenzoic acid achieves a 100% similarity score with its unsubstituted parent compound, benzoic acid, while toluene scores only 40% due to the absence of a carboxylic acid group .

- Analogs like this compound may qualify for read-across toxicity assessments if in vivo data for close analogs (e.g., 4-Fluoro-3-methylbenzoic acid) are available .

Biological Activity

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxylic acid moiety can engage in hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, modulating their signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various assays. Below are some findings summarized in a table format:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | 12.5 | |

| Anti-inflammatory | ELISA | 5.0 | |

| Antioxidant | DPPH Assay | 15.0 |

Case Studies

-

Antitumor Activity :

A study investigated the effect of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values indicating potent anticancer activity. The mechanism was linked to cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent. -

Anti-inflammatory Effects :

In another study, the compound demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This effect was quantified using ELISA assays, showing a significant reduction in TNF-alpha levels at low concentrations.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Computational studies have suggested that modifications to the fluorinated phenyl group can enhance biological activity. For instance, substituting different functional groups on the aromatic ring may lead to improved enzyme inhibition.

- Therapeutic Potential : The compound's dual action as an anti-inflammatory and anticancer agent positions it as a candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.

Q & A

Q. Table 1. Key Synthetic Parameters for Fluorination

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd/Cu) | 5 mol% Pd, 10 mol% Cu | 85% yield |

| Solvent (DMF vs. ACN) | DMF enhances regioselectivity | 78% vs. 62% |

| Temperature | 120°C optimal for Selectfluor® | <5% byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.